

theoretical yield calculation for **tert**-butyl N-(2-methoxyphenyl)carbamate

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Compound of Interest

Compound Name:	<i>tert</i> -butyl N-(2-methoxyphenyl)carbamate
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An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of **tert**-butyl N-(2-methoxyphenyl)carbamate

Introduction: The Cornerstone of Synthetic Efficiency

In the realm of pharmaceutical research and drug development, precision is paramount. The synthesis of novel chemical entities is a process of transformation, where raw materials are converted into high-value active pharmaceutical ingredients (APIs). A critical metric for evaluating the efficiency of such a transformation is the reaction yield. While the actual yield is the physically isolated mass of the product, the theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming perfect 100% chemical conversion and no loss of material. The calculation of theoretical yield is, therefore, not merely an academic exercise; it is a fundamental benchmark for process optimization, cost analysis, and scaling up of chemical syntheses. This guide provides a comprehensive, technically-grounded walkthrough for calculating the theoretical yield of **tert**-butyl N-(2-methoxyphenyl)carbamate, a common intermediate in organic synthesis.

The Synthesis Reaction: Boc Protection of 2-Methoxyaniline

The synthesis of **tert-butyl N-(2-methoxyphenyl)carbamate** is a classic example of an amine protection reaction. The primary amino group of 2-methoxyaniline (also known as o-anisidine) is nucleophilic and can undergo undesired side reactions in a multi-step synthesis. To prevent this, it is "protected" by converting it into a less reactive carbamate. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[\[1\]](#)[\[2\]](#)

The reaction is achieved by treating 2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).

Reaction Scheme:

The balanced stoichiometric relationship between the primary reactants is 1:1. For every one mole of 2-methoxyaniline, one mole of di-tert-butyl dicarbonate is required to produce one mole of the desired product.

Pillar 1: The Principle of the Limiting Reactant

In any chemical reaction, reactants are seldom present in perfect stoichiometric amounts. The reactant that is completely consumed first is termed the limiting reactant (or limiting reagent), as it dictates the maximum amount of product that can be formed.[\[3\]](#) Any other reactants are considered to be in "excess." The first and most crucial step in calculating the theoretical yield is to identify this limiting reactant.

This identification requires converting the mass (or volume) of each reactant into a molar quantity.

Essential Reactant Data:

Property	2-Methoxyaniline	Di-tert-butyl dicarbonate
Chemical Formula	C ₇ H ₉ NO	C ₁₀ H ₁₈ O ₅
Molecular Weight	123.15 g/mol [4] [5] [6] [7]	218.25 g/mol [8] [9] [10] [11]
Physical State	Liquid [4] [7]	Solid/Liquid (low MP) [9] [12]
Density	1.092 g/mL at 25 °C [7] [13] [14]	0.95 g/mL at 25 °C [9] [12]

Pillar 2: Step-by-Step Theoretical Yield Calculation

To illustrate the process, let's consider a hypothetical synthesis starting with 5.0 mL of 2-methoxyaniline and 12.0 g of di-tert-butyl dicarbonate.

Step 1: Calculate the Mass of Each Reactant

- 2-Methoxyaniline: Since this is a liquid, we use its density to find the mass.
 - $\text{Mass} = \text{Volume} \times \text{Density}$
 - $\text{Mass} = 5.0 \text{ mL} \times 1.092 \text{ g/mL} = 5.46 \text{ g}$
- Di-tert-butyl dicarbonate: The mass is given directly.
 - $\text{Mass} = 12.0 \text{ g}$

Step 2: Calculate the Moles of Each Reactant

- Moles of 2-Methoxyaniline:
 - $\text{Moles} = \text{Mass} / \text{Molecular Weight}$
 - $\text{Moles} = 5.46 \text{ g} / 123.15 \text{ g/mol} = 0.0443 \text{ moles}$
- Moles of Di-tert-butyl dicarbonate:
 - $\text{Moles} = \text{Mass} / \text{Molecular Weight}$
 - $\text{Moles} = 12.0 \text{ g} / 218.25 \text{ g/mol} = 0.0550 \text{ moles}$

Step 3: Identify the Limiting Reactant

The reaction stoichiometry is 1:1. We compare the calculated moles of each reactant.

- Moles of 2-Methoxyaniline: 0.0443 mol
- Moles of Di-tert-butyl dicarbonate: 0.0550 mol

Since we have fewer moles of 2-methoxyaniline, it will be completely consumed before the di-tert-butyl dicarbonate. Therefore, 2-methoxyaniline is the limiting reactant.

Step 4: Calculate the Theoretical Moles of Product

The number of moles of the limiting reactant determines the maximum number of moles of product that can be formed.

- Theoretical Moles of Product = Moles of Limiting Reactant
- Theoretical Moles of **tert-butyl N-(2-methoxyphenyl)carbamate** = 0.0443 moles

Step 5: Calculate the Theoretical Yield in Grams

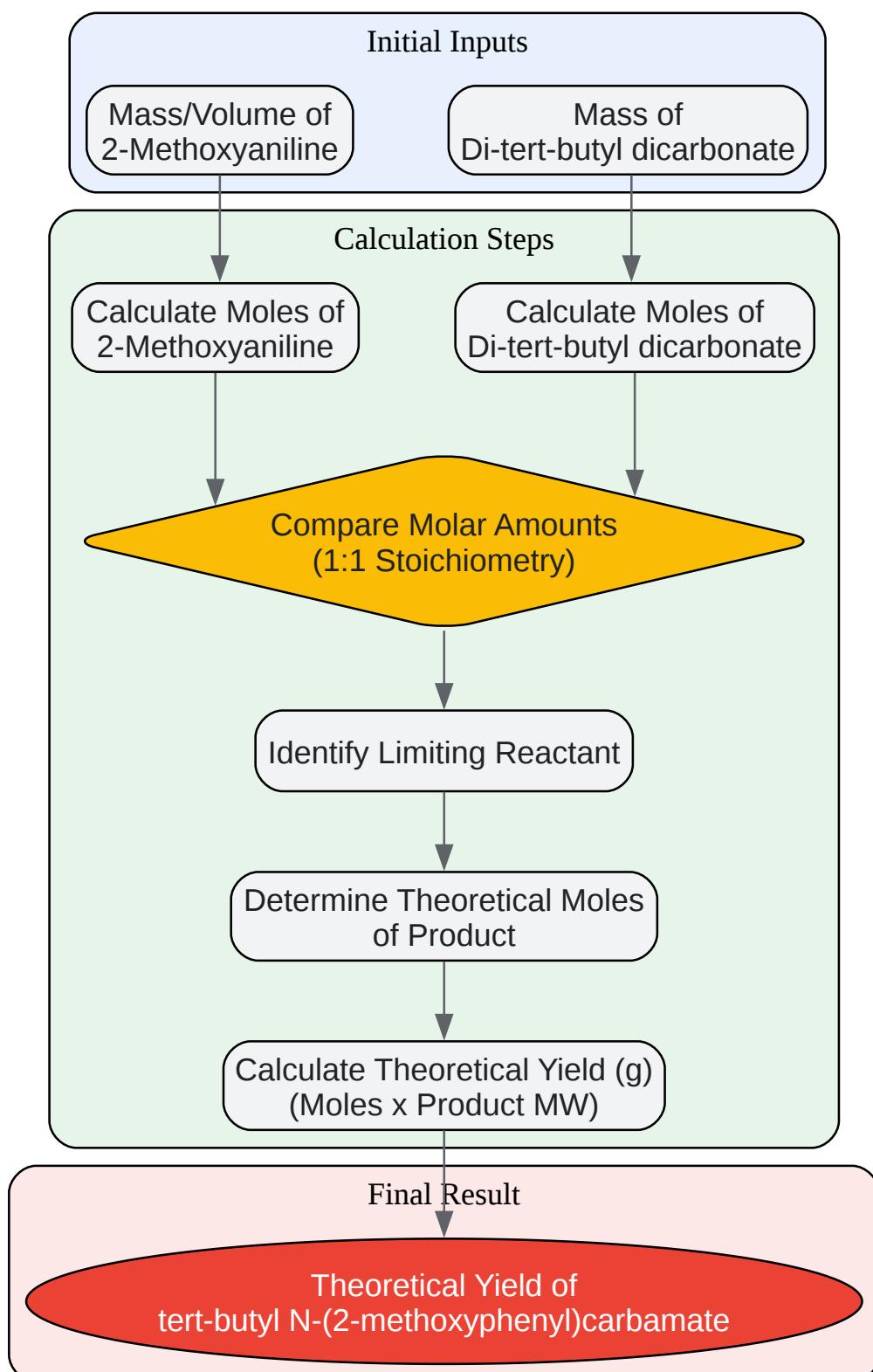
Finally, we convert the theoretical moles of the product into a mass using its molecular weight.

- Product: **tert-butyl N-(2-methoxyphenyl)carbamate**
- Formula: $C_{12}H_{17}NO_3$
- Molecular Weight: 223.27 g/mol (calculated)
- Theoretical Yield (Mass):
 - Mass = Moles \times Molecular Weight
 - Mass = $0.0443 \text{ mol} \times 223.27 \text{ g/mol} = 9.89 \text{ g}$

Thus, the theoretical yield for this reaction is 9.89 grams.

Workflow Visualization

The logical flow of the theoretical yield calculation can be represented as follows:



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Caption: Workflow for theoretical yield calculation.

Field-Proven Experimental Protocol

The following protocol describes a standard laboratory procedure for the N-Boc protection of 2-methoxyaniline. This self-validating methodology includes steps for reaction monitoring and purification, ensuring the integrity of the process.

Materials:

- 2-Methoxyaniline (5.46 g, 0.0443 mol)
- Di-tert-butyl dicarbonate (12.0 g, 0.0550 mol)
- Tetrahydrofuran (THF), anhydrous (100 mL)
- Triethylamine (Et_3N) (6.2 mL, 0.0443 mol)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (5.46 g) and anhydrous THF (100 mL). Stir until the amine is fully dissolved.
 - **Causality:** THF is an excellent aprotic solvent that dissolves both the polar amine and the less polar Boc anhydride, creating a homogeneous reaction medium.
- **Base Addition:** Add triethylamine (6.2 mL) to the solution. Cool the flask to 0 °C in an ice bath.

- Causality: Triethylamine acts as a base to neutralize the acidic byproduct that can form, driving the reaction to completion. Cooling controls the initial exotherm of the reaction.
- Reagent Addition: Dissolve the di-tert-butyl dicarbonate (12.0 g) in a minimal amount of THF and add it dropwise to the cooled amine solution over 20-30 minutes using an addition funnel.
- Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes potential side reactions.
- Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
- Trustworthiness: TLC provides a direct, qualitative assessment of the reaction's completion, ensuring that the work-up is not initiated prematurely.
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate (150 mL).
- Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated NaHCO_3 solution (2 x 50 mL) and brine (1 x 50 mL).
 - Causality: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove residual water from the organic layer.
- Drying and Filtration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford the pure **tert-butyl N-(2-methoxyphenyl)carbamate**.

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